Mechanism of Action and Pharmacological Evolution of CP-85958: A Selective LTD4 Receptor Antagonist
Mechanism of Action and Pharmacological Evolution of CP-85958: A Selective LTD4 Receptor Antagonist
Executive Summary
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a central role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory respiratory conditions[1]. They exert their effects primarily through the Cysteinyl Leukotriene Receptor 1 (CysLT1), historically referred to as the LTD4 receptor[2]. CP-85958 was developed as a highly potent, selective, and orally active LTD4 receptor antagonist[1]. While it demonstrated exceptional preclinical efficacy, its clinical progression was ultimately discontinued due to unacceptable idiosyncratic hepatotoxicity observed in non-human primates[3][4].
This technical guide dissects the pharmacodynamics of CP-85958, the molecular basis of its bioactivation-induced liver toxicity, and the subsequent structural evolution that rescued this chemical series for drug development.
Pharmacodynamics: CysLT1 Receptor Antagonism
The CysLT1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins[5]. Upon binding of its endogenous ligand, LTD4, the receptor undergoes a conformational shift that activates phospholipase C (PLC). This activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into inositol 1,4,5-trisphosphate ( IP3 ) and diacylglycerol (DAG). IP3 triggers the rapid mobilization of intracellular calcium ( Ca2+ ), resulting in downstream physiological responses including smooth muscle contraction, eosinophil migration, and airway edema[5].
CP-85958 functions as a competitive antagonist at the CysLT1 receptor[1]. By occupying the orthosteric binding site, it prevents LTD4 from binding and inducing receptor activation. This effectively uncouples the Gq/11 signaling cascade, halts calcium mobilization, and prevents bronchospasm.
LTD4 signaling cascade via CysLT1 and the competitive inhibitory blockade by CP-85958.
The Bioactivation Hurdle: Idiosyncratic Hepatotoxicity
Despite its high affinity for the CysLT1 receptor, CP-85958 exhibited unacceptable hepatotoxicity during preclinical primate studies, leading to the discontinuation of its clinical development[3][6].
Mechanism of Toxicity: Toxicological and metabolic analyses revealed that the drug's core chromanol ring structure was highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes[6][7]. This CYP-mediated oxidation triggers the ring opening of the chromanol moiety, generating a highly reactive hydroxyaldehyde (or lactol) intermediate[7].
Because aldehydes are "hard" electrophiles, this intermediate acts as a hapten, covalently binding to nucleophilic residues (such as lysine) on critical hepatic proteins[6]. This covalent modification triggers cellular stress and an immune-mediated idiosyncratic adverse drug reaction (IADR), culminating in drug-induced liver injury (DILI)[6][8].
Structural Evolution: To circumvent this metabolic liability, medicinal chemists executed strategic structural modifications to block the specific metabolic site responsible for the chromanol ring opening. This effort led to the discovery of the next-generation antagonists CP-199,330 and CP-199,331[4]. These optimized analogs retained equipotent CysLT1 blocking activity (comparable to marketed drugs like zafirlukast and pranlukast) but were completely devoid of the reactive aldehyde intermediate, successfully eliminating liver toxicity in monkeys[4][7].
CYP450-mediated bioactivation of CP-85958 into a reactive aldehyde, causing hepatotoxicity.
Quantitative Pharmacological Data
To provide a comparative baseline, the pharmacological metrics of CP-85958, its structurally optimized successor (CP-199,331), and a clinical standard (Zafirlukast) are summarized below[4][7][8].
| Compound | Target Receptor | Relative Affinity ( Ki / IC50 ) | Reactive Metabolite Formation | In Vivo Hepatotoxicity | Clinical Status |
| CP-85958 | CysLT1 (LTD4) | High Potency | High (Hydroxyaldehyde) | Yes (Monkeys) | Discontinued |
| CP-199,331 | CysLT1 (LTD4) | Equipotent to Zafirlukast | None Detected | No | Preclinical Success |
| Zafirlukast | CysLT1 (LTD4) | ~1 - 5 nM | Low/None | Rare | Marketed |
Core Experimental Workflows
To rigorously validate the mechanism of action and the toxicity profile of LTD4 antagonists like CP-85958, two self-validating experimental systems are required: a functional antagonism assay to prove efficacy, and a reactive metabolite trapping assay to evaluate safety[6].
Protocol A: Intracellular Calcium Mobilization Assay (Functional Antagonism)
Causality & Logic: Receptor binding alone does not prove functional antagonism. By measuring intracellular calcium release in CysLT1-expressing cells using a fluorometric imaging plate reader (FLIPR), we can functionally validate that CP-85958 blocks the secondary messenger cascade initiated by LTD4.
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Cell Preparation: Culture human U937 cells (which endogenously express CysLT1) in RPMI-1640 medium. Seed into 96-well black-wall, clear-bottom plates at 1×105 cells/well.
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Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) and probenecid (2.5 mM) to prevent dye efflux, for 60 minutes at 37°C.
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Compound Pre-incubation: Wash cells to remove extracellular dye. Add varying concentrations of CP-85958 (0.1 nM to 10 µM) and incubate for 15 minutes. Rationale: Pre-incubation allows the antagonist to reach thermodynamic equilibrium at the orthosteric site before agonist exposure.
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Agonist Challenge: Inject a sub-maximal concentration of LTD4 (e.g., 10 nM, equivalent to its EC80 ) using the FLIPR fluidics system.
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Fluorescence Measurement: Immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the transient calcium spike.
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Data Analysis: Calculate the IC50 by plotting the peak fluorescence response against the log concentration of CP-85958.
Protocol B: Reactive Metabolite Trapping Assay (Toxicity Profiling)
Causality & Logic: Because the reactive hydroxyaldehyde generated by CP-85958 is transient, it cannot be measured directly. We must use a "hard" nucleophile like methoxylamine or potassium cyanide (KCN) to trap the electrophilic aldehyde, forming a stable adduct that can be quantified via LC-MS/MS[6]. (Note: Glutathione is typically used for soft electrophiles, but methoxylamine is specific for the chromanol-derived aldehyde of CP-85958).
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Incubation Mixture Setup: In a 1.5 mL tube, combine human or monkey liver microsomes (1 mg/mL protein), CP-85958 (10 µM), and the trapping agent (Methoxylamine, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
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Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron-donating cofactor required for CYP450-mediated oxidation.
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Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
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LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Scan for the specific mass transition of the methoxylamine-adducted CP-85958 metabolite.
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Validation: Compare the peak area of the adduct in the presence and absence of NADPH to confirm that the reactive species is strictly metabolism-dependent.
Step-by-step workflow for trapping and identifying reactive aldehyde metabolites using LC-MS/MS.
References
- MedChemExpress (MCE) Life Science Reagents. "ltd4 | MedChemExpress". medchemexpress.com.
- NCATS Inxight Drugs. "CYSTEINYL LEUKOTRIENE RECEPTOR 1". ncats.io.
- ERS Publications. "Women and response to drugs". ersnet.org.
- PubMed / NIH. "Discovery of CP-199330 and CP-199331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity". nih.gov.
- ResearchGate. "Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships". researchgate.net.
- NCS Conference. "A fully in Silico framework to predict Drug-induced liver injury". ncs-conference.org.
- MedChemExpress (MCE). "Leukotriene Receptor | Antagonists Inhibitors". medchemexpress.com.
- EBIN.PUB. "Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad". ebin.pub.
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- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ebin.pub [ebin.pub]
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